Tert-butyl 4-[(phenylcarbonyl)carbamothioyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[(phenylcarbonyl)carbamothioyl]piperazine-1-carboxylate is a structurally complex piperazine derivative featuring a tert-butyl carbamate group at the N1 position and a phenylcarbonyl carbamothioyl moiety at the N4 position. This compound is part of a broader class of piperazine-based molecules extensively studied for their roles in medicinal chemistry, particularly as intermediates in the synthesis of bioactive agents targeting enzymes, receptors, and kinases . The tert-butyl carbamate group serves as a protective group for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 4-(benzoylcarbamothioyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-17(2,3)23-16(22)20-11-9-19(10-12-20)15(24)18-14(21)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTGLZTWBKFLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-[(phenylcarbonyl)carbamothioyl]piperazine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its synthesis, anticorrosive properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with phenyl isocyanates and subsequent carbamothioylation. The general synthetic pathway can be summarized as follows:
- Preparation of Piperazine Derivative : Reacting tert-butyl 4-piperazinecarboxylic acid with appropriate activating agents.
- Carbamothioylation : Introducing the carbamothioyl group via reaction with thiophosgene or similar reagents.
- Final Product Isolation : Purification through crystallization or chromatography.
Anticorrosive Properties
Recent studies have highlighted the anticorrosive properties of related compounds, such as tert-butyl 4-[(4-methyl phenyl)carbamoyl]piperazine-1-carboxylate (TBMPCPC). These studies indicate that such compounds can effectively inhibit corrosion in metal substrates, particularly carbon steel, when exposed to aggressive environments like hydrochloric acid (HCl). The inhibition efficiency can reach up to 91.5% at concentrations as low as 25 ppm .
Table 1: Corrosion Inhibition Efficiency of TBMPCPC
| Concentration (ppm) | Inhibition Efficiency (%) |
|---|---|
| 5 | 70 |
| 10 | 80 |
| 25 | 91.5 |
The mechanism behind this anticorrosive activity is attributed to the strong adsorption of the compound on the metal surface, facilitated by interactions between the heteroatoms in the compound and the metal substrate .
Case Studies
- Corrosion Inhibition Study : A study conducted on TBMPCPC demonstrated that its effectiveness as a corrosion inhibitor was significantly influenced by temperature and concentration. Electrochemical tests revealed that higher temperatures increased adsorption rates, thus enhancing inhibition efficiency .
- Therapeutic Potential Exploration : Research into similar piperazine derivatives indicated their potential for use as enzyme modulators in cancer therapy. The structural similarities suggest that this compound could also exhibit similar properties .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in Compound 9 enhances metabolic stability and lipophilicity compared to the carbamothioyl group in the target compound .
- Steric Effects: Bulky substituents like the triazino-thieno system () may reduce solubility but enhance selectivity for hydrophobic binding pockets .
Key Observations :
Table 3: Stability and Bioactivity Profiles
*SGF: Simulated Gastric Fluid
Key Observations :
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